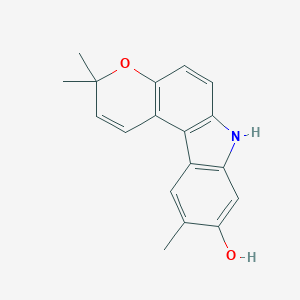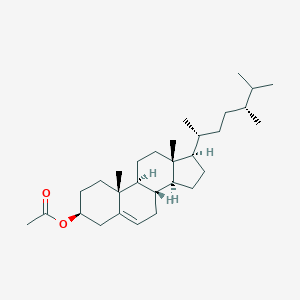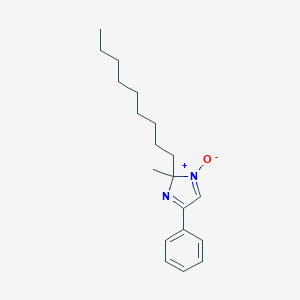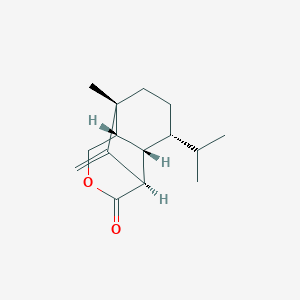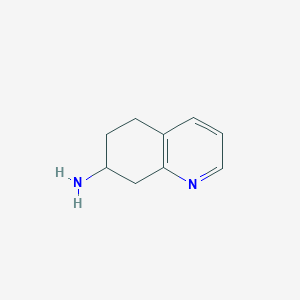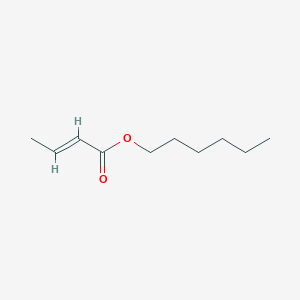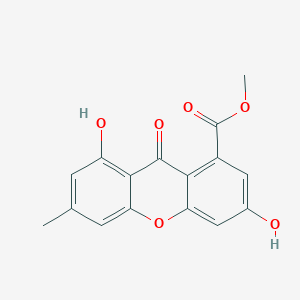
4-Hydroxyvertixanthone
描述
4-Hydroxyvertixanthone is a natural product that belongs to the xanthone family. It is known for its diverse biological activities and is often studied for its potential applications in various fields such as medicine, biology, and chemistry. The compound is characterized by its unique chemical structure, which includes a hydroxy group attached to the xanthone core.
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxyvertixanthone can be synthesized through several methods. One common approach involves the extraction from the fermentation broth of endophytic fungi such as Paraconiothyrium sp. The process includes the following steps:
Fermentation: The fungi are cultured in a suitable medium to produce the desired metabolites.
Extraction: The metabolites are extracted from the fermentation broth using solvents like ethyl acetate.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Characterization: The purified compound is characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The fungi are grown in bioreactors under controlled conditions to maximize yield. The extraction and purification steps are scaled up accordingly to handle larger volumes of the fermentation broth.
化学反应分析
Types of Reactions
4-Hydroxyvertixanthone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxanthones
Substitution: Alkyl or acyl derivatives of this compound
科学研究应用
4-Hydroxyvertixanthone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of bioactive compounds for agricultural and pharmaceutical applications.
作用机制
The mechanism of action of 4-Hydroxyvertixanthone involves its interaction with various molecular targets. It exerts its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Inducing Apoptosis: It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Disrupting Cell Membranes: Its antifungal and antibacterial activities are attributed to its ability to disrupt cell membranes of pathogens.
相似化合物的比较
4-Hydroxyvertixanthone can be compared with other xanthones such as:
- Globosuxanthone A
- Vertixanthone
- 3,8-Dihydroxy-1-methyl-9H-xanthen-9-one
Uniqueness
This compound is unique due to its specific hydroxy substitution pattern, which imparts distinct biological activities. Unlike other xanthones, it has shown significant antifungal activity against phytopathogenic fungi .
属性
IUPAC Name |
methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGVUMPZLEYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85003-85-6 | |
| Record name | 4-Hydroxyvertixanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085003856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYVERTIXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4KJT6YJP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


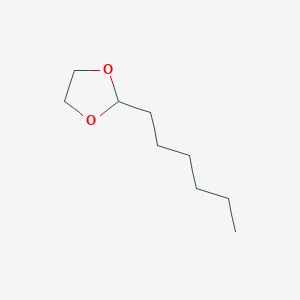
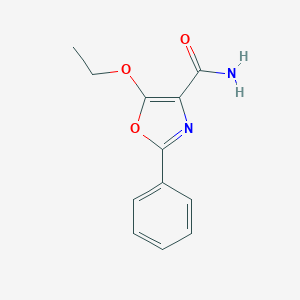

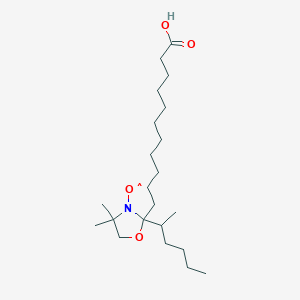

![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
